1-[3-(Diethylamino)propyl]chromeno[3,4-d]imidazol-4-one
Description
1-[3-(Diethylamino)propyl]chromeno[3,4-d]imidazol-4-one is a complex organic compound with the molecular formula C17H21N3O2. This compound is known for its unique structure, which combines a chromeno ring with an imidazole moiety, linked by a diethylamino propyl chain.
Properties
IUPAC Name |
1-[3-(diethylamino)propyl]chromeno[3,4-d]imidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-19(4-2)10-7-11-20-12-18-15-16(20)13-8-5-6-9-14(13)22-17(15)21/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORZUEVBIOJPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C=NC2=C1C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Diethylamino)propyl]chromeno[3,4-d]imidazol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 7-hydroxycoumarin with alkyl bromides, followed by treatment with sodium azide to form the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-[3-(Diethylamino)propyl]chromeno[3,4-d]imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-[3-(Diethylamino)propyl]chromeno[3,4-d]imidazol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(Diethylamino)propyl]chromeno[3,4-d]imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
1-[3-(Diethylamino)propyl]chromeno[3,4-d]imidazol-4-one can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share the chromeno ring structure and have similar chemical properties.
Imidazole derivatives: These compounds contain the imidazole moiety and exhibit comparable reactivity.
Diethylamino propyl derivatives: These compounds have the diethylamino propyl chain and may have similar biological activities.
The uniqueness of 1-[3-(Diethylamino)propyl]chromeno[3,4-d]imidazol-4-one lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
